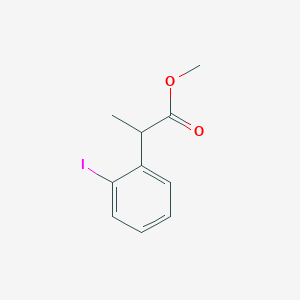
2-(6-Methoxy-benzofuran-3-yl)ethanol
Vue d'ensemble
Description
2-(6-Methoxy-benzofuran-3-yl)ethanol is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a methoxy group at the 6th position and an ethanol group at the 2nd position of the benzofuran ring gives this compound its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-benzofuran-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxybenzofuran.
Grignard Reaction: The 6-methoxybenzofuran undergoes a Grignard reaction with ethyl magnesium bromide to form the intermediate 2-(6-methoxybenzofuran-3-yl)ethanol.
Purification: The intermediate is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methoxy-benzofuran-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 2-(6-Methoxy-benzofuran-3-yl)acetaldehyde or 2-(6-Methoxy-benzofuran-3-yl)acetic acid.
Reduction: 2-(6-Methoxy-benzofuran-3-yl)ethane.
Substitution: Products depend on the nucleophile used, such as 2-(6-Hydroxy-benzofuran-3-yl)-ethanol.
Applications De Recherche Scientifique
2-(6-Methoxy-benzofuran-3-yl)ethanol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(6-Methoxy-benzofuran-3-yl)ethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Methoxy-benzofuran-3-yl)acetic acid
- 2-(6-Methoxy-benzofuran-3-yl)ethane
- 2-(6-Hydroxy-benzofuran-3-yl)-ethanol
Uniqueness
2-(6-Methoxy-benzofuran-3-yl)ethanol is unique due to the presence of both a methoxy group and an ethanol group, which confer distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-(6-methoxy-1-benzofuran-3-yl)ethanol |
InChI |
InChI=1S/C11H12O3/c1-13-9-2-3-10-8(4-5-12)7-14-11(10)6-9/h2-3,6-7,12H,4-5H2,1H3 |
Clé InChI |
NHYHCROSVLBBSI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=CO2)CCO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-1-[(4-chlorophenyl)sulfonyl]-3-methylpiperazine](/img/structure/B8539715.png)



![(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate](/img/structure/B8539736.png)



![Acetamide,n-[4-[4-[(5-phenyl-2-oxazolyl)methyl]-1-piperazinyl]phenyl]-](/img/structure/B8539766.png)


![2-[4-(3-Fluoro-benzyloxy)-phenyl]-ethanol](/img/structure/B8539804.png)
